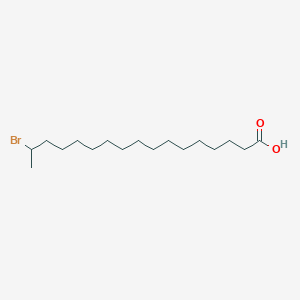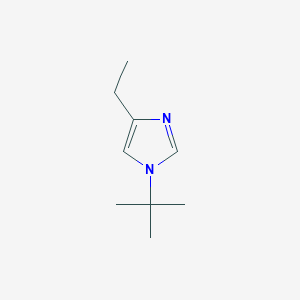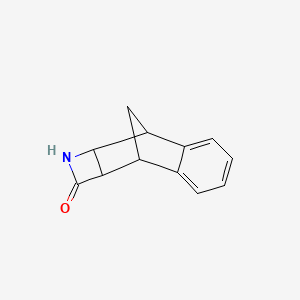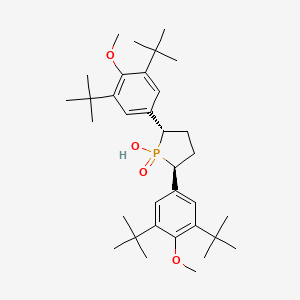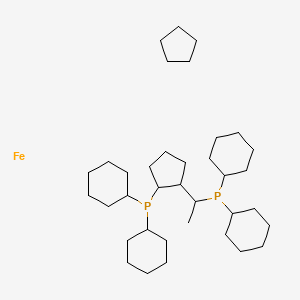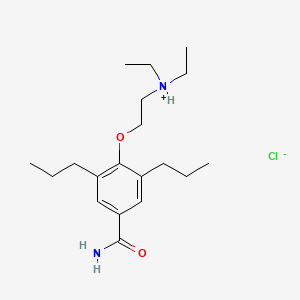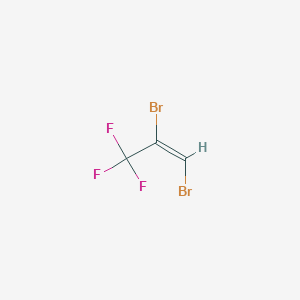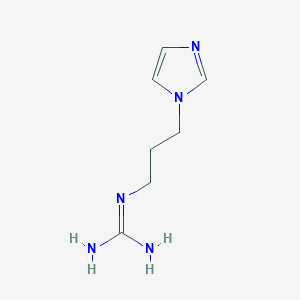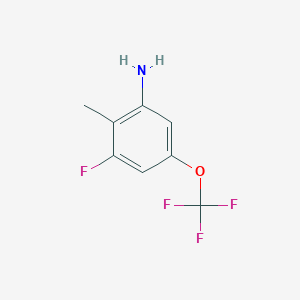![molecular formula C7H7ClN4 B12815728 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B12815728.png)
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Purification: The product is purified by filtration and washing with water to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial and antitumor agents.
Biological Studies: The compound is studied for its ability to inhibit enzymes such as DNA gyrase and RNA polymerase, making it a potential candidate for antibacterial drugs.
Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves binding to specific enzymes:
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A precursor in the synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine.
4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C7H7ClN4 |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H7ClN4/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3,(H2,9,10,11) |
Clave InChI |
FCCQBNSKJHXVBU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


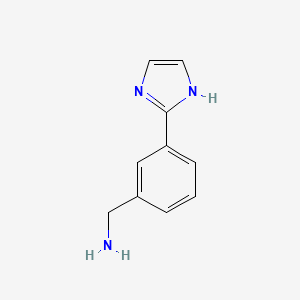
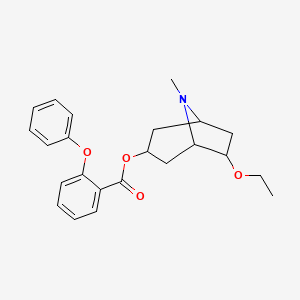

![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
